(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;;/h1-4,10,12H,5-7,11H2;2*1H/t10-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSUKJOECDCYRF-XRIOVQLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride typically involves the reduction of isoquinoline derivatives followed by amination. One common method includes the catalytic hydrogenation of isoquinoline to produce tetrahydroisoquinoline, which is then subjected to reductive amination using formaldehyde and a suitable amine source .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and automated systems for amination can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: It can be further reduced to produce more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various N-substituted tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Antagonism
Research indicates that tetrahydroisoquinoline derivatives, including (S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine dihydrochloride, exhibit antagonistic activity on orexin receptors. This mechanism is particularly relevant for treating conditions such as:
- Eating Disorders : The compound may help regulate appetite and food intake by modulating orexin signaling pathways. Disorders such as anorexia nervosa and bulimia can potentially be managed through these mechanisms .
- Sleep Disorders : The antagonism of orexin receptors can also address various sleep disorders including insomnia and narcolepsy by promoting sleep and reducing wakefulness .
Antimalarial Potential
Recent studies have highlighted the anti-malarial properties of tetrahydroisoquinoline derivatives. Specifically, compounds similar to (S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine dihydrochloride have shown:
- Potent Activity Against Plasmodium falciparum : Research demonstrates that certain analogs exhibit significant anti-malarial activity against resistant strains of P. falciparum without cytotoxic effects on mammalian cells. Key structural modifications at N-2, C-3, and C-4 positions enhance potency .
- Lead Optimization Studies : The identification of lead compounds through structure-activity relationship (SAR) studies has paved the way for developing new anti-malarial agents based on this scaffold .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of (S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine dihydrochloride involves various methods that yield high enantiomeric purity. Detailed SAR studies have revealed:
- Modification Sites : Specific modifications to the tetrahydroisoquinoline structure can significantly impact biological activity. For instance, substituents at C-3 and N-2 have been shown to enhance receptor binding affinity and selectivity .
| Modification Position | Effect on Activity |
|---|---|
| N-2 | Increased potency against P. falciparum |
| C-3 | Enhanced receptor binding |
| C-4 | Influences solubility and metabolic stability |
Case Study 1: Treatment of Sleep Disorders
A clinical study examined the efficacy of tetrahydroisoquinoline derivatives in patients with insomnia. Results indicated a significant reduction in sleep onset latency and an increase in total sleep time compared to placebo controls.
Case Study 2: Anti-Malarial Efficacy
In vitro studies demonstrated that specific analogs of (S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine dihydrochloride were effective against multiple resistant strains of P. falciparum, leading to further investigations into their mechanism of action and potential as therapeutic agents.
Wirkmechanismus
The mechanism of action of (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to modulate the activity of these targets, leading to neuroprotective and anti-inflammatory effects. The exact pathways and molecular interactions are still under investigation, but it is known to influence the dopaminergic and serotonergic systems .
Vergleich Mit ähnlichen Verbindungen
Data Table: Comparative Analysis
Research Findings and Commercial Considerations
- Positional Isomerism: The 3-yl vs. 4-yl substitution in tetrahydroisoquinolines may influence molecular interactions with targets such as monoamine transporters or G-protein-coupled receptors. For example, 3-yl derivatives are more commonly associated with serotonin receptor modulation .
- Stereochemical Specificity : The (S)-enantiomer of the target compound could exhibit enhanced selectivity for chiral binding sites compared to racemic mixtures, though empirical validation is needed.
- Commercial Barriers: The discontinuation of methylated analogs (e.g., CAS 1609396-53-3) underscores challenges in sourcing specialized tetrahydroisoquinoline derivatives .
Notes
- Limitations : The provided evidence lacks explicit pharmacological data for the target compound, necessitating extrapolation from structural analogs.
- Recommendations : Further studies should prioritize enantiomer-specific activity profiling and comparative pharmacokinetic assessments.
Biologische Aktivität
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of Tetrahydroisoquinolines
Tetrahydroisoquinolines are a class of compounds known for their presence in various natural products and their synthetic analogs. They exhibit a wide range of biological activities including anti-malarial, neuroprotective, and anti-inflammatory properties. The THIQ scaffold is particularly notable for its potential in treating neurodegenerative diseases and as a template for drug development targeting specific receptors.
1. Neuropharmacological Effects
Tetrahydroisoquinolines have been studied for their effects on the central nervous system (CNS). Research indicates that compounds with the THIQ structure can modulate neurotransmitter systems, particularly through interactions with dopamine receptors. For instance, studies have shown that certain THIQ derivatives can act as positive allosteric modulators of dopamine D1 receptors, enhancing their activity without directly activating them .
2. Antimalarial Activity
Recent investigations into THIQ derivatives have revealed promising anti-malarial properties. A series of dihydroisoquinolones demonstrated potent activity against multiple resistant strains of Plasmodium falciparum, indicating their potential as new therapeutic agents for malaria . The identified compounds showed significant effects on gametocyte development, which is crucial for malaria transmission.
3. Orexin Receptor Modulation
Research has highlighted the role of THIQs in modulating orexin receptors, which are implicated in various physiological processes including sleep regulation and appetite control. Selective antagonists derived from tetrahydroisoquinoline structures have been developed with high potency at the orexin OX1 receptor, showing potential for treating conditions such as addiction and obesity .
Structure-Activity Relationships (SAR)
Understanding the SAR of (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride is critical for optimizing its biological activity. Modifications at specific positions on the THIQ scaffold can significantly influence receptor binding affinity and selectivity.
Case Study 1: Anti-Malarial Efficacy
A series of tetrahydroisoquinolone derivatives were synthesized and tested against P. falciparum. Compounds demonstrated IC50 values in the nanomolar range against resistant strains. Notably, one compound exhibited over 90% inhibition of parasite growth at low concentrations, highlighting its potential as a lead candidate for further development .
Case Study 2: Neuroprotective Properties
In vivo studies using rodent models indicated that certain THIQ derivatives could prevent neurotoxic effects associated with drug abuse. Specifically, administration of these compounds reduced locomotor sensitization to cocaine, suggesting a protective role against substance use disorders .
Q & A
Basic: How can researchers optimize the synthesis of (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine dihydrochloride to improve yield and enantiomeric purity?
Methodological Answer:
Synthesis optimization requires a multi-step approach:
- Chiral Resolution : Use chiral auxiliaries or catalysts during cyclization to favor the (S)-enantiomer. For example, asymmetric hydrogenation of precursor imines with Ru-BINAP complexes can enhance stereoselectivity .
- Purification : Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the dihydrochloride salt with minimal racemization. Monitor purity via HPLC with a chiral stationary phase (CSP) column .
- Yield Improvement : Adjust stoichiometry of reducing agents (e.g., NaBH₄ vs. LiAlH₄) during the reductive amination step. Pilot studies suggest LiAlH₄ in THF at −20°C reduces side-product formation .
Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the tetrahydroisoquinoline backbone and methanamine substituents. Compare chemical shifts with reference data for related tetrahydroisoquinoline derivatives (e.g., δ 3.2–4.1 ppm for CH₂NH₂ groups) .
- Mass Spectrometry (LC-MS) : Use high-resolution LC-MS to verify molecular weight (C₁₀H₁₅N₂·2HCl = 235.16 g/mol) and detect impurities. Electrospray ionization (ESI+) in positive mode is recommended for amine-containing compounds .
- X-ray Crystallography : For absolute stereochemical confirmation, co-crystallize with a heavy atom (e.g., bromine derivative) to resolve the (S)-configuration .
Basic: How should researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Design accelerated stability studies using:
- pH Stress Testing : Dissolve the compound in buffers (pH 1–12) and incubate at 25°C/40°C for 24–72 hours. Monitor degradation via HPLC-UV at 254 nm. Acidic conditions (pH < 3) may hydrolyze the tetrahydroisoquinoline ring, while basic conditions (pH > 9) could deprotonate the amine .
- Thermal Analysis : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Related tetrahydroisoquinoline salts show stability up to 250°C .
Advanced: What strategies resolve contradictions in enantiomeric purity data between HPLC and polarimetry?
Methodological Answer:
Contradictions arise due to:
- Matrix Effects : Polarimetry may overestimate purity if chiral impurities share optical rotation properties. Cross-validate with chiral HPLC (e.g., Chiralpak AD-H column) and NMR using chiral shift reagents (e.g., Eu(hfc)₃) .
- Sample Preparation : Ensure identical solvent systems and concentrations for both methods. For polarimetry, use a concentration range where the specific rotation is linearly proportional (e.g., 1–10 mg/mL in methanol) .
Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with dopamine or serotonin receptors. Focus on hydrogen bonding between the methanamine group and conserved aspartate residues (e.g., Asp113 in D2 receptors) .
- Radioligand Binding Assays : Perform competitive binding experiments with ³H-spiperone (for D2 receptors) or ³H-5-HT (for 5-HT receptors). Calculate IC₅₀ values and compare to known agonists/antagonists .
Advanced: How should researchers address discrepancies in NMR spectral data during structural validation?
Methodological Answer:
- Solvent Artifacts : Ensure deuterated solvents (e.g., D₂O for hydrochloride salts) do not introduce exchange broadening. For amine protons, use DMSO-d₆ to slow exchange rates .
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to 60°C) can resolve conformational averaging. For example, coalescence of diastereotopic CH₂ protons near 50°C indicates restricted rotation .
Advanced: What methodologies evaluate the environmental impact of this compound in ecotoxicological studies?
Methodological Answer:
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure aerobic degradation in activated sludge. Monitor parent compound depletion via LC-MS/MS .
- Aquatic Toxicity : Conduct acute toxicity tests with Daphnia magna (48-hour EC₅₀) and algae (72-hour growth inhibition). Related isoquinoline derivatives show moderate toxicity (EC₅₀ = 10–50 mg/L) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
